molecular formula C4H6O6<br>C4H6O6<br>COOH(CHOH)2COOH B031222 2,3-Dihydroxysuccinsäure CAS No. 133-37-9

2,3-Dihydroxysuccinsäure

Katalognummer: B031222
CAS-Nummer: 133-37-9
Molekulargewicht: 150.09 g/mol
InChI-Schlüssel: FEWJPZIEWOKRBE-JCYAYHJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-Weinsäure, auch bekannt als 2,3-Dihydroxybutandisäure, ist eine natürlich vorkommende organische Säure, die in verschiedenen Früchten, insbesondere in Trauben, vorkommt. Sie ist eine weiße, kristalline Substanz mit einem starken sauren Geschmack und wird in der Lebensmittel- und Pharmaindustrie weit verbreitet eingesetzt. Die Verbindung hat eine bedeutende historische Bedeutung, da sie seit Jahrhunderten Winzern bekannt ist und eine entscheidende Rolle bei der Entdeckung der chemischen Chiralität spielte .

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: L-Weinsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Oxidation von Maleinsäureanhydrid mit einem zusammengesetzten Oxidationsmittel aus Kaliumiodat und Iod in Gegenwart eines Katalysators. Diese Reaktion wird gefolgt von einer Hydrolyse in Gegenwart einer starken Säure, um L-Weinsäure zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von L-Weinsäure erfolgt häufig durch die Extraktion aus Nebenprodukten der Weinindustrie, wie z. B. Kaliumbitartrat. Der Prozess umfasst die Umwandlung von Kaliumbitartrat in Calciumtartrat, gefolgt von einer Ansäuerung, um L-Weinsäure zu erzeugen. Ein weiteres Verfahren verwendet cis-Epoxysuccinsäure, die mit Hilfe von bestimmten Bakterienstämmen hydrolysiert wird, um L-Weinsäure zu produzieren .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Weinsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. So kann sie mit Wasserstoffperoxid in Gegenwart eines Eisensalzes zu Dihydroxymaleinsäure oxidiert werden .

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid und Eisensalze.

    Reduktion: Natriumborhydrid.

    Substitution: Natriumhydroxid.

Hauptprodukte:

    Oxidation: Dihydroxymaleinsäure.

    Reduktion: Weinsäurederivate.

    Substitution: Natriumtartrat.

Vergleich Mit ähnlichen Verbindungen

L-Weinsäure ist aufgrund ihrer spezifischen Stereochemie und natürlichen Vorkommens einzigartig. Zu ähnlichen Verbindungen gehören:

L-Weinsäure zeichnet sich durch ihre natürliche Häufigkeit und ihre historische Bedeutung in der Untersuchung der Chiralität aus.

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O6, Array, H2C4H4O6
Record name L(+)-TARTARIC ACID, TARTARIC ACID
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Related CAS

132517-61-4
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer
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DSSTOX Substance ID

DTXSID8023632
Record name L-Tartaric acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste
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Flash Point

210 °C c.c.
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Solubility

582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol)
Record name Tartaric acid
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Density

Relative density (water = 1): 1.79
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Vapor Pressure

0.00000015 [mmHg]
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CAS No.

87-69-4, 133-37-9
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Melting Point

Between 168 °C and 170 °C, 169 °C, 206 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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